6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide
Description
6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide is a heterocyclic compound featuring a benzothiadiazine dioxide core substituted with chlorine atoms at positions 6 and 8, a methyl group at position 4, and a methylthio (-SMe) group at position 3. The 1,1-dioxide moiety contributes to its electron-deficient aromatic system, enhancing electrophilic substitution reactivity and influencing dipole interactions .
Chlorine atoms at positions 6 and 8 enhance electrophilicity and may improve metabolic stability in pharmacological contexts .
Properties
Molecular Formula |
C9H8Cl2N2O2S2 |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
6,8-dichloro-4-methyl-3-methylsulfanyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H8Cl2N2O2S2/c1-13-7-4-5(10)3-6(11)8(7)17(14,15)12-9(13)16-2/h3-4H,1-2H3 |
InChI Key |
LBQSOFILSDAPDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)Cl)Cl)S(=O)(=O)N=C1SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 6,8-dichloro-4-methyl-3-methylthioaniline with sulfur dioxide and an oxidizing agent to form the desired benzothiadiazine structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly aldose reductase inhibitors.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-4-methyl-3-methylthio-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol, which is a key step in the polyol pathway implicated in diabetic complications . The compound’s effects on other molecular pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects on Reactivity : Chlorine and fluorine atoms (e.g., in ) create electron-deficient aromatic systems, favoring electrophilic substitutions. In contrast, the methylthio group in the target compound offers mild electron donation via sulfur’s lone pairs, which may reduce electrophilicity but enhance stability .
- Steric and Solubility Profiles: Bulkier substituents like cyclopropylamino or methylthio groups decrease solubility in polar solvents compared to smaller groups (e.g., methoxy in ).
- Biological Activity : Diazoxide’s vasodilatory activity suggests that benzothiadiazine dioxides with hydrophobic substituents (e.g., methyl, chloro) may interact with ion channels. The target compound’s methylthio group could modulate similar pathways, though direct evidence is lacking.
Pharmacological Potential
- Enzyme Inhibition : Benzothiadiazine dioxides with electron-withdrawing groups (e.g., 6,8-Cl in the target compound) show promise in α-glucosidase/α-amylase inhibition, as seen in related thiadiazole derivatives .
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